molecular formula C15H26N5O4P B11830215 (R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid

(R)-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid

Cat. No.: B11830215
M. Wt: 371.37 g/mol
InChI Key: VDBNLEOTULGTAE-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base (adenine) linked to a phosphonic acid ester. It is known for its potential use in antiviral and antiretroviral research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid typically involves multiple steps. One common method includes the reaction of adenine derivatives with phosphonic acid esters under controlled conditions. The process often requires the use of protecting groups to prevent unwanted reactions and the use of catalysts to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted purine compounds .

Scientific Research Applications

®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid involves its interaction with specific molecular targets. The compound can inhibit viral replication by interfering with the synthesis of viral DNA or RNA. This is achieved through the inhibition of viral polymerases, enzymes essential for viral genome replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonic acid diethyl ester: Another phosphonic acid ester with similar antiviral properties.

    ®-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid methyl ester: A related compound with slight structural differences.

Uniqueness

®-Bis(1-methylethyl) Ester [[2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid is unique due to its specific stereochemistry and the presence of the isopropyl ester groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H26N5O4P

Molecular Weight

371.37 g/mol

IUPAC Name

9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine

InChI

InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18)/t12-/m1/s1

InChI Key

VDBNLEOTULGTAE-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OC(C)C)OC(C)C

Canonical SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C

Origin of Product

United States

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